molecular formula C8H6F2N2O3S B13019087 4-(Difluoromethoxy)-3-nitrobenzothioamide

4-(Difluoromethoxy)-3-nitrobenzothioamide

Cat. No.: B13019087
M. Wt: 248.21 g/mol
InChI Key: MLAQVKFZWDHRQN-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitrobenzothioamide is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a nitro group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitrobenzothioamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.

Industrial Production Methods

For industrial production, the process needs to be optimized for high yield, low cost, and minimal environmental impact. The method described above can be scaled up, with careful control of reaction conditions to ensure consistent quality and yield. Catalysts such as ferric oxide and activated carbon can be used to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitrobenzothioamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thioamide group can be oxidized to a sulfonamide.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Sulfonamide derivatives: From the oxidation of the thioamide group.

    Substituted benzene derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzothioamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)aniline: Similar structure but with an amino group instead of a nitro group.

    4-(Trifluoromethoxy)benzenesulfonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group and a carboxylic acid group

Uniqueness

4-(Difluoromethoxy)-3-nitrobenzothioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6F2N2O3S

Molecular Weight

248.21 g/mol

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzenecarbothioamide

InChI

InChI=1S/C8H6F2N2O3S/c9-8(10)15-6-2-1-4(7(11)16)3-5(6)12(13)14/h1-3,8H,(H2,11,16)

InChI Key

MLAQVKFZWDHRQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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